![molecular formula C7H14ClNO B13456391 1-{3-Oxabicyclo[3.2.0]heptan-6-yl}methanamine hydrochloride](/img/structure/B13456391.png)
1-{3-Oxabicyclo[3.2.0]heptan-6-yl}methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{3-Oxabicyclo[3.2.0]heptan-6-yl}methanamine hydrochloride is a chemical compound with a unique bicyclic structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure features a bicyclic ring system with an oxygen atom, making it an interesting subject for research and industrial applications.
Preparation Methods
The synthesis of 1-{3-Oxabicyclo[3.2.0]heptan-6-yl}methanamine hydrochloride involves several steps. One common method starts with the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol . The cis-isomer can be isomerized into the more stable trans-isomer using metallic sodium . Further reactions involve the introduction of the methanamine group and the formation of the hydrochloride salt. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-{3-Oxabicyclo[3.2.0]heptan-6-yl}methanamine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can react with bromine to form bromonium ions, which are then attacked by nucleophiles . Acid-catalyzed ring cleavages of epoxides derived from this compound also take place with marked selectivity . Common reagents used in these reactions include bromine, acids, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, it may be studied for its potential therapeutic properties and interactions with biological systems . Additionally, its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Mechanism of Action
The mechanism of action of 1-{3-Oxabicyclo[3.2.0]heptan-6-yl}methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with enzymes and receptors in unique ways, potentially leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-{3-Oxabicyclo[3.2.0]heptan-6-yl}methanamine hydrochloride can be compared with other similar compounds, such as 3-oxabicyclo[3.2.0]heptan-2-one and 7-oxabicyclo[4.1.0]heptan-2-one . These compounds share similar bicyclic structures but differ in their functional groups and specific applications. The unique combination of the bicyclic ring system and the methanamine group in this compound sets it apart from these similar compounds.
Properties
Molecular Formula |
C7H14ClNO |
|---|---|
Molecular Weight |
163.64 g/mol |
IUPAC Name |
3-oxabicyclo[3.2.0]heptan-6-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c8-2-5-1-6-3-9-4-7(5)6;/h5-7H,1-4,8H2;1H |
InChI Key |
NQZARWDHJQTHBM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2COCC2C1CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-bromo-4H,5H,6H-cyclopenta[c]thiophene](/img/structure/B13456312.png)
![4-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridine](/img/structure/B13456317.png)
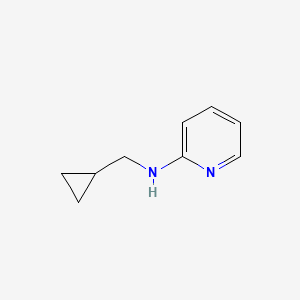
![[5-(3-Chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride](/img/structure/B13456340.png)
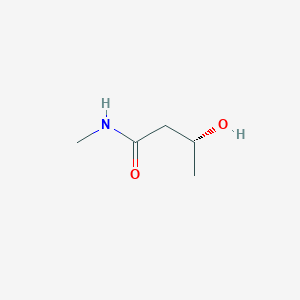
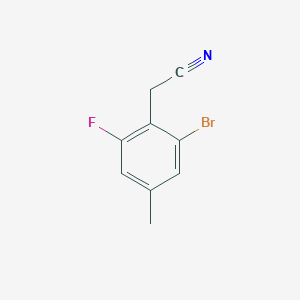
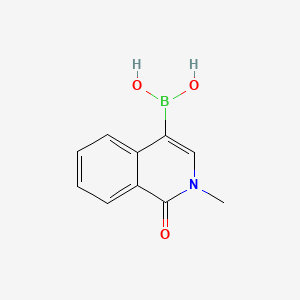
![3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylicacidhydrobromide](/img/structure/B13456367.png)
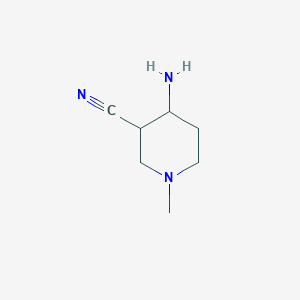
![3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,5-a]pyridine](/img/structure/B13456390.png)
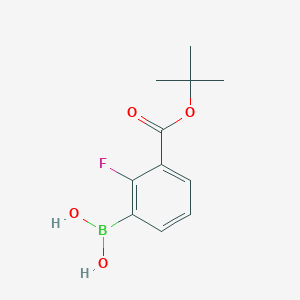
![rel-(1R)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-1-carboxylic acid](/img/structure/B13456408.png)
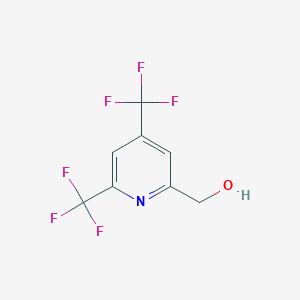
![(2R)-3-(2,3-dihydro-1H-inden-5-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13456421.png)
